

5-Bromo-2-formylbenzoic acid molecular weight and formula

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Compound of Interest

Compound Name: 5-Bromo-2-formylbenzoic acid

Cat. No.: B1268887

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An In-Depth Technical Guide to **5-Bromo-2-formylbenzoic Acid** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **5-Bromo-2-formylbenzoic acid**, a pivotal intermediate in synthetic organic chemistry and drug discovery. We will explore its fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

5-Bromo-2-formylbenzoic acid is an aromatic compound characterized by a benzoic acid backbone substituted with both a bromine atom and a formyl (aldehyde) group. This trifunctional nature makes it a highly versatile building block for creating complex molecular architectures. The strategic placement of the reactive aldehyde, the carboxylic acid, and the bromine atom—a key functional group for cross-coupling reactions—underpins its utility in medicinal chemistry.

Quantitative Data Summary

The essential physicochemical properties of **5-Bromo-2-formylbenzoic acid** are summarized below for quick reference.

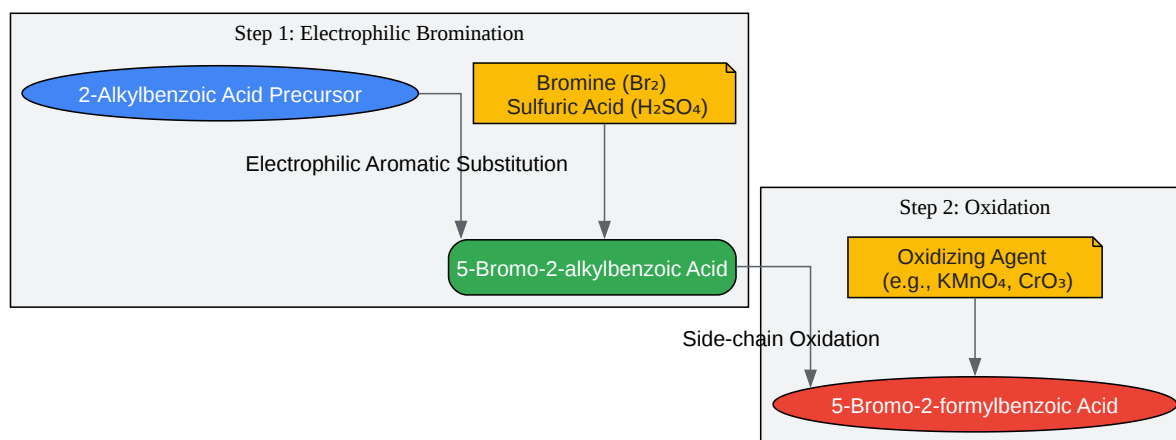
Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ BrO ₃	[1][2][3]
Molecular Weight	229.03 g/mol	[1][2][3]
IUPAC Name	5-bromo-2-formylbenzoic acid	[1]
CAS Number	4785-52-8	[1][4]
Appearance	Solid	
SMILES	<chem>C1=CC(=C(C=C1Br)C(=O)O)C=O</chem>	[1]
InChI Key	WAMUJTUFUQTUCJQ-UHFFFAOYSA-N	[1]

Synthesis Strategies: A Mechanistic Perspective

The synthesis of substituted benzoic acids like **5-Bromo-2-formylbenzoic acid** often involves multi-step pathways that leverage the directing effects of existing substituents on the aromatic ring. While specific, high-yield proprietary methods exist, a common and logical laboratory-scale approach involves the selective bromination of a suitable precursor.

A plausible synthetic route begins with 2-methylbenzoic acid. The methyl group can be brominated and subsequently oxidized to yield the desired formyl and carboxylic acid functionalities. A more direct approach involves the bromination of 2-formylbenzoic acid. However, controlling the regioselectivity of the bromination is critical to ensure the bromine atom is introduced at the 5-position. The presence of the electron-withdrawing carboxyl and formyl groups directs the electrophilic substitution to the meta position relative to them.

A generalized workflow for a common synthesis strategy is outlined below.



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Caption: Generalized 2-step synthesis workflow for **5-Bromo-2-formylbenzoic acid**.

Experimental Protocol: Synthesis of 5-Bromo-2-alkylbenzoic Acid

This protocol is a representative method for the bromination step, adapted from established procedures for similar compounds.^{[5][6]}

- **Reaction Setup:** In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer with 2-alkylbenzoic acid.
- **Acidification:** Slowly add concentrated sulfuric acid while cooling the flask in an ice bath to manage the exothermic reaction.
- **Bromination:** Add bromine dropwise to the stirred solution at a controlled temperature (typically 0-25°C). The reaction is monitored for completion using an appropriate technique like Thin Layer Chromatography (TLC).

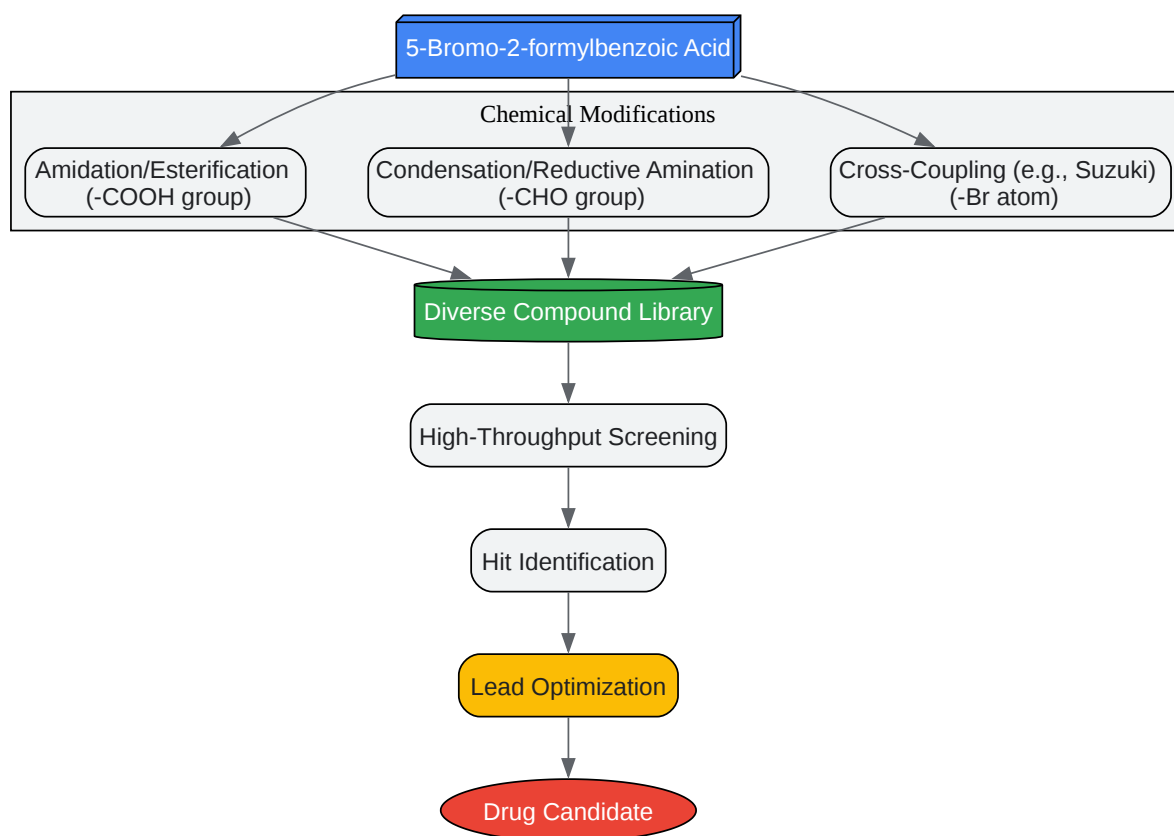
- **Quenching:** Once the reaction is complete, the mixture is carefully poured into ice water to precipitate the crude product.
- **Isolation & Purification:** The solid precipitate is collected by vacuum filtration, washed with water to remove residual acid, and then dried. Further purification is achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity 5-bromo-2-alkylbenzoic acid.[\[6\]](#)

Applications in Drug Discovery and Medicinal Chemistry

The true value of **5-Bromo-2-formylbenzoic acid** lies in its role as a versatile scaffold in the synthesis of pharmacologically active molecules. The three functional groups offer distinct chemical handles for sequential, controlled modifications.

- **Carboxylic Acid:** Allows for the formation of amides and esters, which can modulate a drug candidate's solubility, bioavailability, and metabolic stability.[\[7\]](#)
- **Formyl Group:** Acts as a reactive site for condensation reactions to build more complex heterocyclic systems or can be reduced to an alcohol or oxidized further.
- **Bromine Atom:** Serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[\[7\]](#)

This multi-faceted reactivity is crucial in modern drug discovery for generating libraries of compounds for screening. For example, a closely related compound, 5-Bromo-2-methylbenzoic acid, is a key starting material in the synthesis of Canagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.[\[5\]](#)[\[8\]](#) Similarly, halogenated benzoic acids are instrumental in developing novel anti-inflammatory and anticancer agents.[\[7\]](#)[\[9\]](#)



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Caption: Role of **5-Bromo-2-formylbenzoic acid** in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **5-Bromo-2-formylbenzoic acid** is paramount. Based on aggregated GHS information, this compound presents several hazards.

Hazard Identification & Precautionary Measures

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral	GHS06	Danger	H301: Toxic if swallowed
Skin Corrosion/Irritation	GHS07	Warning	H315: Causes skin irritation
Eye Damage/Irritation	GHS07	Warning	H319: Causes serious eye irritation
STOT - Single Exposure	GHS07	Warning	H335: May cause respiratory irritation

Sources:[1][10][11]

Protocol for Safe Handling and Storage

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][12][13] Ensure eyewash stations and safety showers are readily accessible.[12]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10][13] For operations that may generate dust, respiratory protection may be necessary.[10]
- Handling: Avoid contact with skin, eyes, and clothing.[10][12] Do not eat, drink, or smoke in the handling area.[10][13] Wash hands thoroughly after handling.[12][13]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12][13] Keep away from incompatible materials.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

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